molecular formula C22H13ClN4O2 B2390662 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-81-8

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2390662
CAS No.: 901263-81-8
M. Wt: 400.82
InChI Key: BVFCJULRUAQXNZ-UHFFFAOYSA-N
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Description

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with chloro, nitro, and phenyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Halogen substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoloquinolines, and various heterocyclic compounds depending on the reagents and conditions used.

Scientific Research Applications

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

8-chloro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFCJULRUAQXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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